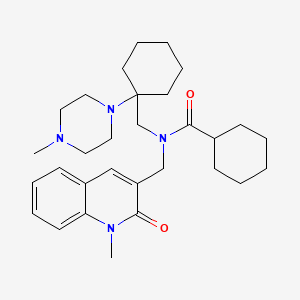
3-(4,6-dimethoxypyrimidin-2-yl)-2-methyl-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27841036-Compound-23 is a synthetic organic compound known for its selective inhibition of cathepsin K, a collagenase enzyme. Cathepsin K is upregulated in osteoclasts, chondrocytes, and synoviocytes in osteoarthritic diseases, making this compound significant in reducing or delaying cartilage and subchondral bone destruction in osteoarthritis .
Preparation Methods
The preparation of PMID27841036-Compound-23 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions, including cyclization and functional group modifications. The industrial production methods typically involve optimizing these reactions to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and often found in detailed patents and scientific publications .
Chemical Reactions Analysis
PMID27841036-Compound-23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID27841036-Compound-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting cathepsin K and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating osteoarthritis and other diseases involving cathepsin K.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of PMID27841036-Compound-23 involves the selective inhibition of cathepsin K. This enzyme is responsible for the breakdown of collagen in bones and cartilage. By inhibiting cathepsin K, the compound reduces the degradation of these tissues, thereby alleviating symptoms of osteoarthritis and other related conditions. The molecular targets and pathways involved include the binding of the compound to the active site of cathepsin K, preventing its enzymatic activity .
Comparison with Similar Compounds
PMID27841036-Compound-23 can be compared with other similar compounds, such as:
- PMID27841036-Compound-24
- PMID27841036-Compound-36
- PMID27841036-Compound-38
These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of PMID27841036-Compound-23 lies in its high selectivity for cathepsin K and its potential therapeutic applications in osteoarthritis .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)-2-methyl-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propanenitrile |
InChI |
InChI=1S/C23H24N4O3/c1-23(13-24,12-19-26-20(29-2)11-21(27-19)30-3)14-8-9-16-15-6-4-5-7-17(15)22(28)25-18(16)10-14/h8-11H,4-7,12H2,1-3H3,(H,25,28) |
InChI Key |
FITDTEZFVLDGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC(=CC(=N1)OC)OC)(C#N)C2=CC3=C(C=C2)C4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)
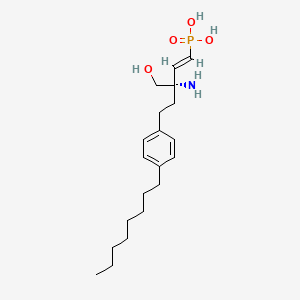
![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)
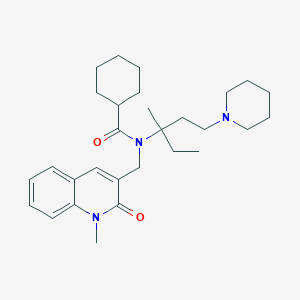
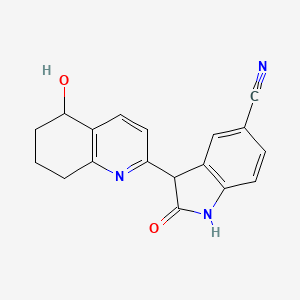
![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)

![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)
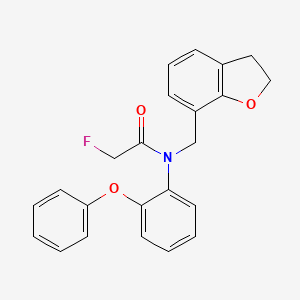
![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
